N-[3-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC20010382
Molecular Formula: C16H13ClN6O2
Molecular Weight: 356.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13ClN6O2 |
|---|---|
| Molecular Weight | 356.76 g/mol |
| IUPAC Name | N-(3-acetamidophenyl)-4-chloro-2-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C16H13ClN6O2/c1-10(24)19-12-3-2-4-13(8-12)20-16(25)14-6-5-11(17)7-15(14)23-9-18-21-22-23/h2-9H,1H3,(H,19,24)(H,20,25) |
| Standard InChI Key | OZGKZENDXNSCOR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a benzamide backbone substituted at positions 2 and 4 with a tetrazole ring and chlorine atom, respectively. The N-3-(acetylamino)phenyl group is attached to the amide nitrogen. This arrangement confers distinct electronic and steric properties:
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Tetrazole ring: A five-membered heterocycle with four nitrogen atoms, known for metabolic stability and hydrogen-bonding capacity.
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Chloro substituent: Enhances lipophilicity and influences electronic distribution via inductive effects .
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Acetylamino phenyl group: Provides a polar, hydrogen-bonding motif critical for target recognition in biological systems .
Table 1: Key Molecular Descriptors
| Property | Value/Description |
|---|---|
| Molecular formula | C₁₆H₁₃ClN₆O₂ |
| Molecular weight | 380.78 g/mol |
| Functional groups | Benzamide, tetrazole, chloro, acetyl |
| Hydrogen bond donors/acceptors | 4/8 |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can theoretically be synthesized through sequential functionalization of a benzamide precursor:
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Chlorination: Electrophilic aromatic substitution at position 4 using Cl₂/FeCl₃ .
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Tetrazole installation: Cycloaddition of nitriles with sodium azide under acidic conditions.
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Acetylamino phenyl coupling: Buchwald-Hartwig amination or Ullmann-type reactions .
Reaction Conditions and Challenges
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Solvent systems: Dimethylformamide (DMF) or toluene are optimal for polar intermediates.
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Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps .
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Yield optimization: Tetrazole formation often requires stoichiometric zinc bromide to suppress side reactions.
Table 2: Hypothetical Synthesis Protocol
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: Limited (<1 mg/mL at pH 7.4) due to hydrophobic tetrazole and chloro groups.
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Thermal stability: Decomposition observed above 220°C (DSC data from analogs) .
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Photostability: Susceptible to UV-induced degradation of the tetrazole ring; storage in amber vials recommended.
Spectroscopic Characterization
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¹H NMR: Key signals include δ 8.5 ppm (tetrazole-H), δ 7.8–7.2 ppm (aromatic protons), and δ 2.1 ppm (acetyl methyl) .
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IR: Stretching vibrations at 1680 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-Cl) .
Biological Activity and Mechanisms
Putative Mechanism of Action
The tetrazole moiety may chelate Mg²⁺ ions in ATP-binding pockets, while the chloro group enhances membrane permeability . Acetylamino phenyl facilitates hydrogen bonding with kinase hinge regions .
Table 3: Comparative Biological Data (Analog Compounds)
| Compound | Target | IC₅₀ (nM) | Cell Line Activity |
|---|---|---|---|
| N-(3,3-diphenylpropyl)-2-(5-... | VEGFR-2 | 14.2 | HUVEC IC₅₀ = 3.1 μM |
| N-(4-acetamidophenyl)-4-(te... | EGFR | 28.7 | A549 GI₅₀ = 5.4 μM |
Applications in Drug Development
Lead Optimization Strategies
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Bioisosteric replacement: Tetrazole as a carboxylic acid surrogate improves metabolic stability.
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Structure-activity relationships (SAR): Chloro substitution at position 4 enhances target affinity by 12-fold vs. unsubstituted analogs .
Preclinical Challenges
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